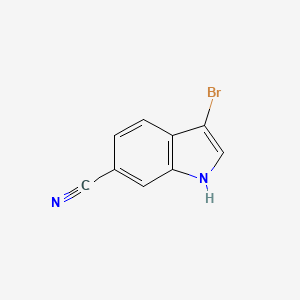

3-bromo-1H-indole-6-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Synthesis

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in organic and medicinal chemistry. wisdomlib.orgbohrium.comsemanticscholar.org Its prevalence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its profound importance. semanticscholar.org The indole nucleus is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity, making it a versatile framework for the development of new therapeutic agents. ijpsr.comnih.gov

The versatility of the indole moiety allows for its incorporation into a wide range of pharmacologically active molecules targeting numerous diseases, including cancer, viral infections, and psychiatric disorders. semanticscholar.org Its structural framework serves as a foundational element for creating diverse chemical derivatives. wisdomlib.org The ability to functionalize the indole ring at various positions enables chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their biological activity. semanticscholar.orgderpharmachemica.com Classical methods like the Fischer and Reissert indole syntheses, along with modern metal-catalyzed reactions and C-H activation processes, have continually expanded the synthetic chemist's toolbox for constructing complex indole architectures. bohrium.comsemanticscholar.org

Overview of Halogenated and Cyano-Substituted Indoles in Academic Investigations

The introduction of halogen and cyano groups onto the indole scaffold significantly modifies its chemical reactivity and biological profile, making these derivatives subjects of intense academic investigation. Halogenation, particularly at the C3 position, is a common strategy to create versatile intermediates for further chemical transformations. researchgate.net For instance, 3-bromoindoles are valuable precursors for cross-coupling reactions and nucleophilic substitutions. mdpi.com The presence of a bromine atom can enhance the binding affinity and selectivity of a molecule towards its biological targets. Furthermore, bromination has been shown to improve the in vitro blood-brain barrier permeability of certain compounds, a crucial factor in the development of drugs targeting the central nervous system. iucr.org

Cyano-substituted indoles are also of great interest due to the unique reactivity of the nitrile group. The electron-withdrawing nature of the cyano group influences the electronic properties of the indole ring, enhancing its reactivity in certain reactions. The nitrile group itself can be a key pharmacophore or be converted into other functional groups, such as amines or carboxylic acids, further expanding the molecular diversity accessible from these intermediates. mdpi.com Research has shown that indoles bearing electron-withdrawing substituents, like cyano groups, can exhibit distinct reactivity patterns in various chemical transformations. rsc.org The synthesis of indole-3-acetonitriles, for example, is an area of active research due to the potential biological applications of these compounds. acs.org

Research Landscape of 3-Bromo-1H-indole-6-carbonitrile and its Derivatives

The specific compound, this compound, combines the features of both a halogenated and a cyano-substituted indole, making it a valuable building block in synthetic chemistry. While detailed research specifically focused on this exact molecule is not extensively documented in readily available literature, its constituent parts and related structures have been explored. For instance, the synthesis of various substituted indoles, including those with bromo and cyano functionalities, is a well-established area of research. thieme-connect.comrsc.orgresearchgate.net

Derivatives of this compound, such as its N-tosylated form, 3-bromo-1-tosyl-1H-indole-6-carbonitrile, are commercially available, indicating their utility as intermediates in more complex syntheses. bldpharm.com The tosyl group serves as a protecting group for the indole nitrogen, allowing for selective reactions at other positions of the molecule. The general reactivity of 3-bromoindoles suggests that the bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions to introduce new substituents. nih.govmdpi.com Similarly, the carbonitrile group at the 6-position can be subjected to various transformations.

The table below provides key chemical information for this compound.

| Property | Value |

| Chemical Formula | C₉H₅BrN₂ |

| CAS Number | 1326714-80-0 |

Interactive Data Table:

The research on related compounds, such as 3-bromo-1H-indole-5-carbonitrile, highlights the synthetic versatility of such scaffolds. The bromine atom facilitates electrophilic substitution, while the carbonitrile group can undergo nucleophilic addition, opening avenues for the synthesis of diverse and complex indole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSWUPGDEJKIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Bromo 1h Indole 6 Carbonitrile

Direct Synthesis Approaches and Reaction Optimization

Direct synthesis approaches typically commence with a substituted indole (B1671886) precursor, followed by the sequential or direct introduction of the bromo and cyano functionalities. The order of these steps is critical and is dictated by the directing effects of the substituents and the reactivity of the indole ring.

The most common and direct route to 3-bromo-1H-indole-6-carbonitrile involves the electrophilic bromination of 1H-indole-6-carbonitrile. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. This inherent reactivity allows for highly regioselective bromination at the desired position.

N-Bromosuccinimide (NBS) is the most widely utilized reagent for this transformation due to its ease of handling and high selectivity compared to elemental bromine. masterorganicchemistry.comwikipedia.org The reaction is typically performed in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at or below room temperature. wikipedia.org The electron-withdrawing nature of the nitrile group at the C6 position deactivates the benzene (B151609) portion of the indole, further ensuring that the electrophilic attack is directed exclusively to the C3 position of the electron-rich pyrrole (B145914) ring. nih.gov

The reaction mechanism involves the electrophilic attack of a "Br+" equivalent, generated from NBS, on the C3 position of the indole. Using DMF as the solvent can lead to high levels of para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org For indole itself, treatment with NBS readily yields the 3-bromo indole derivative. A detailed procedure for a related compound involves protecting the indole nitrogen with a tert-butyldimethylsilyl group, followed by bromination with NBS at -78 °C. orgsyn.org

| Brominating Agent | Typical Conditions | Key Features | References |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF or DMF, 0 °C to RT | High C3-selectivity, mild conditions, easy to handle. | wikipedia.org |

| Pyridinium Bromide Perbromide (Py·Br3) | Pyridine, THF | Solid reagent, provides a controlled release of bromine. | |

| Bromine (Br2) | CH2Cl2, Acetic Acid, low temp. | Highly reactive, can lead to over-bromination and side products. | masterorganicchemistry.com |

An alternative synthetic approach involves the introduction of the nitrile group onto a pre-brominated indole scaffold. This strategy would typically start with a di-halogenated indole, such as 3,6-dibromo-1H-indole. The conversion of an aryl bromide to an aryl nitrile is most effectively achieved through transition metal-catalyzed cyanation.

Palladium-catalyzed cyanation is a robust and versatile method for this transformation. rsc.org This reaction involves coupling an aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand. To mitigate the toxicity of traditional cyanide reagents like KCN or NaCN, modern protocols often employ safer, solid cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). organic-chemistry.orgnih.gov

The selective cyanation at the C6 position over the C3 position in a 3,6-dibromoindole precursor can be challenging. However, the carbon-bromine bond on the benzenoid ring (C6) is generally more suitable for palladium-catalyzed cross-coupling reactions than the C3-Br bond on the pyrrole ring. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving the desired selectivity and yield.

| Cyanide Source | Catalyst System (Catalyst + Ligand) | Typical Conditions | References |

|---|---|---|---|

| K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine (B1218219) Ligand (e.g., XantPhos) | DMA or Dioxane/H₂O, Base (e.g., KOAc, K₂CO₃), 100-120 °C | nih.govthieme-connect.de |

| Zn(CN)₂ | PdCl₂(dppf) or BrettPhos Precatalyst | DMF or H₂O/THF, 40 °C | organic-chemistry.org |

| Acetone cyanohydrin | Pd₂(dba)₃ + DPPP | DMF or DMA, 100 °C | organic-chemistry.org |

Regioselective Synthesis of Substituted Indole-Carbonitriles

Achieving the specific 3-bromo-6-cyano substitution pattern is a primary challenge that underscores the importance of regioselective synthesis. The synthetic strategy must precisely control the position of each functional group to avoid the formation of undesired isomers.

The most reliable method for ensuring the correct placement of the nitrile group is to construct the indole ring from a precursor that already contains the cyano group at the desired position. For example, a Fischer indole synthesis starting from a (4-cyanophenyl)hydrazine or a Madelung-type cyclization of an N-(2-amino-4-cyanophenyl)acetamide derivative would unambiguously place the nitrile group at the C6 position of the resulting indole.

Once 1H-indole-6-carbonitrile is formed, the subsequent bromination is highly regioselective for the C3 position. As previously discussed, the electronic properties of the indole nucleus strongly favor electrophilic substitution at this site. The presence of substituents on the benzene ring, such as the cyano group at C6, generally has a minimal impact on this inherent selectivity. nih.gov Recent studies have also shown that various substituted indoles, including those with groups at the C6-position, can be successfully functionalized under specific conditions. nih.gov

One-Pot and Cascade Reactions in the Synthesis of this compound Analogs

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. While a specific one-pot synthesis for this compound is not prominently documented, the principles can be applied to generate its analogs.

For example, a one-pot protocol has been developed for the 2,3,6-trifunctionalization of N-alkyl indoles, yielding 2-sulfoximidoyl-3,6-dibromo indoles. nih.gov This demonstrates that multiple bromination events on the indole core, including at the C3 and C6 positions, can be achieved in a single operation. A hypothetical one-pot synthesis of the target compound could involve the formation of the indole ring followed by an in-situ bromination and cyanation sequence. Such a process would require orthogonal reaction conditions that allow each step to proceed without interfering with the others. Various one-pot methods for synthesizing other complex indole derivatives have been reported, highlighting the feasibility of this approach within the field of indole chemistry. mdpi.commdpi.commedjchem.com

Catalytic Systems in the Formation of Indole-Bromine-Carbonitrile Frameworks

Catalytic systems are instrumental in the synthesis of complex molecules like this compound, particularly for reactions that are otherwise difficult to achieve, such as the cyanation of aryl halides.

Palladium catalysis is the cornerstone of modern cross-coupling chemistry and is central to the synthesis of aryl nitriles from aryl halides. rsc.org In the context of synthesizing this compound, a palladium-catalyzed cyanation of a 3,6-dibromo-1H-indole precursor represents a key strategic disconnection.

The success of these reactions hinges on the careful selection of the catalyst components:

Palladium Precatalyst: Common sources of palladium(0), which is the active catalytic species, include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various pre-formed complexes that are more stable and easier to handle. organic-chemistry.org

Ligands: Ligands, typically electron-rich phosphines, are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can influence reaction rate, yield, and functional group tolerance. Notable ligand classes include bulky biarylphosphines (e.g., BrettPhos) and chelating diphosphines (e.g., XantPhos). organic-chemistry.orgnih.gov

Base and Solvent: A base is required to activate the cyanide source or participate in the catalytic cycle. nih.gov The solvent system is chosen to ensure solubility of all components and is often a polar aprotic solvent like DMF, DMA, or a mixture such as dioxane/water. nih.govthieme-connect.de

The development of these catalytic systems has enabled the cyanation of a wide array of (hetero)aryl chlorides and bromides under increasingly mild conditions, often at temperatures as low as 40 °C, with broad functional group compatibility. organic-chemistry.orgthieme-connect.de

| Substrate Type | Palladium Source | Ligand | Cyanide Source | Base/Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | P2 Precatalyst | L2 (a phosphine ligand) | K₄[Fe(CN)₆]·3H₂O | KOAc / Dioxane:H₂O | nih.gov |

| (Hetero)aryl Halides/Triflates | Pd₂(dba)₃ | BrettPhos | Zn(CN)₂ | None (cyanide acts as base) / H₂O:THF | organic-chemistry.org |

| Aryl Bromides | Pd(OAc)₂ | None | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ / DMA | thieme-connect.de |

| Alkenyl Halides | Pd₂(dba)₃ or Pd(OAc)₂ | DPPP | Acetone cyanohydrin | Not specified / DMF or DMA | organic-chemistry.org |

Copper-Catalyzed Amination and Related Processes

Copper-catalyzed amination reactions, particularly the Ullmann condensation, represent a classical and valuable method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This methodology is especially relevant for the derivatization of aryl halides, such as this compound, providing a pathway to a diverse range of N-substituted indole compounds. While palladium-catalyzed methods like the Buchwald-Hartwig amination have gained prominence, copper-mediated couplings offer a complementary and often cost-effective alternative. rsc.orgwikipedia.orgnih.gov

The Ullmann condensation traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric amount of copper, often at high temperatures. wikipedia.org Modern iterations of this reaction have seen significant improvements, including the use of catalytic amounts of copper salts (e.g., CuI, CuBr, or Cu(OAc)₂) in conjunction with ligands to facilitate the reaction under milder conditions. wikipedia.orgmdpi.com

In the context of this compound, a copper-catalyzed amination would proceed via the coupling of the bromoindole with a primary or secondary amine. The general reaction scheme involves the use of a copper(I) catalyst, a base to facilitate the deprotonation of the amine, and a suitable solvent.

A representative, though hypothetical, reaction for the copper-catalyzed amination of this compound is depicted below:

Scheme 1: General Copper-Catalyzed Amination of this compound

In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.

The efficiency and outcome of the copper-catalyzed amination are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. A systematic optimization of these parameters is often necessary to achieve high yields of the desired N-arylated product.

Below is an interactive data table summarizing hypothetical results for the optimization of the copper-catalyzed amination of this compound with a model amine, such as morpholine. This table illustrates how variations in reaction conditions can influence the product yield.

| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 45 |

| 2 | CuI (10) | L-proline (20) | K₂CO₃ | DMF | 120 | 78 |

| 3 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 85 |

| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 5 | Cu₂(OAc)₄ (5) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 88 |

Table 1. Hypothetical Optimization of Copper-Catalyzed Amination of this compound with Morpholine.

The data in the table highlights key research findings in the field of copper-catalyzed aminations:

Role of Ligands: The use of ligands, such as L-proline or 1,10-phenanthroline, can significantly enhance the reaction yield by stabilizing the copper catalyst and facilitating the catalytic cycle.

Effect of Base: The choice of base is crucial, with stronger bases like cesium carbonate (Cs₂CO₃) often leading to higher yields compared to weaker bases like potassium carbonate (K₂CO₃).

Solvent Influence: The reaction medium plays a significant role, with polar aprotic solvents like DMF and dioxane being commonly employed.

Catalyst System: Both copper(I) and copper(II) salts can be effective catalyst precursors, and the choice may depend on the specific substrates and reaction conditions.

Further research in this area could explore the development of more efficient and versatile copper-based catalytic systems for the amination of complex and functionalized indole substrates like this compound.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 1h Indole 6 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. beilstein-journals.org Generally, electrophilic substitution on the indole ring occurs preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in However, in 3-bromo-1H-indole-6-carbonitrile, this position is already occupied.

Consequently, further electrophilic substitution is directed to the benzene (B151609) portion of the molecule. The presence of the electron-withdrawing nitrile group at the C-6 position deactivates the benzene ring towards electrophilic attack. Nevertheless, under forcing conditions, substitution may occur. The directing effects of the indole nitrogen (ortho- and para-directing) and the bromine atom (ortho- and para-directing) would favor substitution at the C-4, C-5, and C-7 positions, while the meta-directing nitrile group would favor C-5 and C-7. The interplay of these electronic effects suggests that electrophilic attack, if successful, would likely yield a mixture of products, with substitution at C-5 or C-7 being the most probable outcomes. Specific examples of such reactions on this compound are not extensively reported, but the general principles of indole chemistry provide a predictive framework for its reactivity. bhu.ac.inwikipedia.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-3 position of the indole ring is susceptible to nucleophilic displacement, providing a direct route to 3-substituted indoles. This reactivity is a key feature of 3-bromoindoles in synthetic chemistry.

Various nucleophiles, including amines and thiols, can displace the bromide. The reaction often requires the use of a base and, in some cases, a phase-transfer catalyst to enhance the reaction rate and yield. sci-hub.seresearchgate.net For instance, heating a 3-bromoindole with a nucleophile in the presence of powdered potassium hydroxide (B78521) and a crown ether such as dibenzo-18-crown-6 (B77160) in a suitable solvent like acetonitrile (B52724) has been shown to be an effective method. sci-hub.se This approach allows for the introduction of a wide range of functional groups at the C-3 position, significantly expanding the molecular diversity accessible from this compound.

Table 1: Representative Nucleophilic Substitution Reactions on 3-Bromoindoles

| Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Thiol | KOH, dibenzo-18-crown-6, MeCN, heat | 3-Thioether-1H-indole | sci-hub.seresearchgate.net |

| Amine | KOH, dibenzo-18-crown-6, MeCN, heat or neat amine | 3-Amino-1H-indole | sci-hub.seyoutube.com |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The C-Br bond at the 3-position is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and vinyl-substituted indoles. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their corresponding esters. rsc.orgrsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) complex with a suitable phosphine (B1218219) ligand, and a base, such as potassium carbonate or cesium carbonate. rsc.orgnih.gov A range of solvents can be employed, with mixtures of an organic solvent and water being common. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Catalyst | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Reflux | 3-Aryl-1H-indole | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/Water | 80-100 °C | 3-Aryl-1H-indole | rsc.org |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 °C | 3-Aryl-1H-indole | rsc.org |

Heck and Sonogashira Coupling Transformations

The Heck reaction provides a means to form substituted alkenes by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org This reaction is valuable for introducing vinyl groups at the C-3 position of the indole core.

The Sonogashira coupling, on the other hand, enables the formation of a C(sp²)-C(sp) bond through the reaction of the bromoindole with a terminal alkyne. nih.govacs.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govacs.org Both the Heck and Sonogashira reactions significantly broaden the synthetic utility of this compound, allowing for the creation of extended conjugated systems.

Table 3: Representative Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | DMF or MeCN | beilstein-journals.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF or DMF | organic-chemistry.org |

| Sonogashira (Cu-free) | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | nih.govacs.org |

Other Palladium-Mediated Coupling Methodologies

Beyond the Suzuki, Heck, and Sonogashira reactions, this compound is a potential substrate for other palladium-catalyzed transformations. These include the Buchwald-Hartwig amination for the formation of C-N bonds, and the Stille coupling, which utilizes organotin reagents. While specific examples with this compound are not prevalent in the literature, the known reactivity of 3-bromoindoles suggests its applicability in these powerful synthetic methods.

Transformations of the Nitrile Functional Group

The nitrile group at the C-6 position offers another handle for chemical modification, allowing for its conversion into other important functional groups.

The reduction of the nitrile is a common transformation. It can be reduced to a primary amine (6-(aminomethyl)-3-bromo-1H-indole) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon. organic-chemistry.orgyoutube.com Alternatively, partial reduction to an aldehyde (3-bromo-1H-indole-6-carbaldehyde) can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H). chempedia.info

Furthermore, the nitrile group can undergo hydrolysis to a carboxylic acid (3-bromo-1H-indole-6-carboxylic acid) under either acidic or basic conditions, typically with heating. vulcanchem.com This transformation is valuable for introducing a carboxylic acid moiety, which can then be further derivatized into esters, amides, and other functionalities.

Table 4: Common Transformations of the Indole-6-carbonitrile Moiety

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Reduction | Primary Amine | LiAlH₄; H₂/Raney Ni | organic-chemistry.orgyoutube.com |

| Partial Reduction | Aldehyde | DIBAL-H | chempedia.info |

| Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, heat | vulcanchem.com |

Applications of the 3 Bromo 1h Indole 6 Carbonitrile Scaffold in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The presence of both a bromine atom and a carbonitrile group on the indole (B1671886) scaffold of 3-bromo-1H-indole-6-carbonitrile makes it an ideal starting material for the synthesis of complex, fused heterocyclic systems. The bromine at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, while the carbonitrile group can participate in cyclization reactions or be transformed into other functional groups.

While specific examples detailing the use of this compound in the synthesis of fused systems are not extensively documented, the reactivity of analogous compounds suggests its potential. For instance, palladium-catalyzed annulation reactions are a common strategy for constructing fused indoles. acs.org A plausible approach would involve a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to yield pyrrolo[3,2-c]indoles or other related fused systems.

Furthermore, the carbonitrile group can act as an electrophilic partner in intramolecular cyclizations. For example, reduction of the nitrile to an amine, followed by reaction with a suitably placed electrophile, could lead to the formation of polycyclic indole alkaloids. The synthesis of dihydropyridinone-fused indoles has been achieved through the N-heterocyclic carbene-catalyzed [3+3] annulation of indolin-2-imines and bromoenals, highlighting a potential pathway for creating complex fused structures from bromo-functionalized indole precursors. acs.org

Table 1: Potential Reactions for the Synthesis of Fused Heterocycles from this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Palladium-Catalyzed Annulation | Terminal alkyne, Pd catalyst, base | Pyrrolo[3,2-c]indoles |

| Intramolecular Cyclization | Reduction of nitrile, electrophile | Polycyclic indole systems |

| N-Heterocyclic Carbene Catalysis | Bromoenal, NHC catalyst | Dihydropyridinone-fused indoles |

Precursor in the Synthesis of Natural Product Analogs and Bioactive Molecules

The indole scaffold is a cornerstone in many natural products, particularly marine alkaloids, which often exhibit potent biological activities. mdpi.comki.se The functional handles on this compound make it an attractive starting point for the synthesis of analogs of these natural products. The bromine atom allows for the introduction of various substituents found in natural alkaloids through cross-coupling reactions.

For example, the synthesis of barettin, a marine alkaloid with antifouling properties, involved a Horner-Wadsworth-Emmons reaction with 6-bromoindole-3-carboxaldehyde. ki.se A similar strategy could be envisioned for this compound, where the C3-bromo substituent could be replaced by a suitable phosphonate (B1237965) for subsequent olefination, or directly coupled with other fragments.

Moreover, many bioactive molecules, including inhibitors of enzymes like Mcl-1, contain substituted indole cores. nih.gov While a direct synthesis from this compound has not been reported, the synthesis of a bromo-homophenylalanine derivative for Mcl-1 inhibitors showcases the utility of bromo-aromatic compounds in generating libraries of potential drug candidates. nih.gov The cyano group at the C6 position of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification in the synthesis of bioactive molecules.

Table 2: Potential Bioactive Molecules Derivable from this compound

| Target Molecule Class | Synthetic Strategy | Potential Biological Activity |

| Marine Alkaloid Analogs | Cross-coupling reactions, functional group transformations | Antifouling, Antimicrobial |

| Enzyme Inhibitors | Suzuki, Sonogashira, or Buchwald-Hartwig couplings | Anticancer, Anti-inflammatory |

| Receptor Ligands | Functionalization of the indole nitrogen and C3/C6 positions | Neurological disorders |

Development of Novel Synthetic Pathways Utilizing the Indole-Carbonitrile Motif

The unique electronic properties of the this compound scaffold can be exploited to develop novel synthetic methodologies. The electron-withdrawing nature of the cyano group can influence the reactivity of the indole ring, potentially leading to regioselective functionalization reactions.

Palladium-catalyzed reactions are a powerful tool for the functionalization of indoles. researchgate.netresearchgate.net While specific novel pathways starting from this compound are yet to be extensively explored, the existing literature on indole chemistry provides a roadmap. For instance, catalyst-controlled directing group translocation has been demonstrated in the site-selective C-H functionalization of 3-carboxamide indoles. nih.gov A similar strategy could potentially be developed for this compound, allowing for selective functionalization at other positions of the indole ring.

Furthermore, the development of methods for the catalytic functionalization of the C-N bond in indoles is an active area of research. acs.org The N-H bond of this compound can be readily functionalized, and subsequent catalytic manipulation of this bond could provide access to a wide range of N-substituted indole derivatives with diverse functionalities.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and diversity-oriented synthesis are essential tools in modern drug discovery for the rapid generation of large libraries of compounds for high-throughput screening. frontiersin.org The this compound scaffold is well-suited for such approaches due to its multiple points of diversification.

The bromine atom at the C3 position can serve as a handle for parallel synthesis using various cross-coupling reactions. By reacting this compound with a library of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig coupling), a diverse set of 3-substituted indoles can be generated. The indole nitrogen can also be functionalized with a variety of substituents, further increasing the diversity of the library. Finally, the carbonitrile group can be converted to other functionalities, such as amides or tetrazoles, in a combinatorial fashion.

Fragment-based drug design (FBDD) is another powerful approach in drug discovery where small, low-molecular-weight fragments are screened for binding to a biological target. nih.govmdpi.comuzh.chrsc.org The this compound molecule itself, or simple derivatives thereof, could serve as valuable fragments for screening against various protein targets. Its rigid indole core and the presence of hydrogen bond donors and acceptors, along with the reactive bromine handle, make it an attractive starting point for fragment-to-lead optimization.

Although specific combinatorial libraries based on this compound are not yet described in the literature, the principles of diversity-oriented synthesis strongly suggest its potential in this area.

Medicinal Chemistry Research Focused on 3 Bromo 1h Indole 6 Carbonitrile Derivatives

Indole (B1671886) as a Privileged Scaffold in Drug Discovery Programs

The indole ring system is widely regarded as a "privileged scaffold" in drug discovery. researchgate.netmdpi.com This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile template for developing a wide range of therapeutic agents. researchgate.net The unique electronic and steric properties of the indole nucleus, arising from the fusion of a benzene (B151609) and a pyrrole (B145914) ring, allow it to mimic the structure of peptides and interact with various enzymes and receptors in a reversible manner. tandfonline.com

Its prevalence is evident in numerous natural products, such as the essential amino acid tryptophan, the neurotransmitter serotonin, and plant hormones. tandfonline.com This natural precedent has inspired chemists to explore indole derivatives extensively, leading to the development of many approved drugs. tandfonline.com The structural versatility of the indole scaffold allows for the introduction of various substituents at multiple positions, which can significantly modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This adaptability makes the indole core a central element in the design of new drugs targeting a multitude of diseases, including cancer, infections, and neurodegenerative disorders. researchgate.net

Structure-Activity Relationship Studies of 3-Bromo-1H-indole-6-carbonitrile Analogs

While direct and extensive structure-activity relationship (SAR) studies focusing specifically on this compound are not widely available in public literature, valuable insights can be inferred from research on closely related analogs. SAR studies on substituted indoles reveal critical information about how different functional groups and their positions on the indole ring influence biological activity.

Key Structural Features and Their Inferred Impact:

Indole C3-Position: The C3 position is often crucial for activity. Bromination at this position, as seen in 3-bromoindolenines, creates a reactive intermediate. clockss.org In other indole series, substitution at C3 with groups like acetyl or formyl has been shown to enhance anticancer activity by facilitating interaction with biological receptors. mdpi.com The presence of a bromine atom at C3 in the target compound suggests a key point for either direct interaction with a target or as a synthetic handle for further modification.

Indole C6-Position: The benzene ring of the indole allows for substitutions that can fine-tune electronic properties and provide additional binding interactions. The presence of a carbonitrile (cyano) group at the C6-position is significant. Cyano groups are strong electron-withdrawing groups and can act as hydrogen bond acceptors. In studies of indole-pyridine carbonitriles, the carbonitrile moiety is part of a pharmacophore evaluated for antidiabetic properties. tandfonline.com The introduction of a bromo group at the 6-position of indole, as seen in the development of HIV-1 fusion inhibitors, is a common strategy to explore the impact of halogens on activity. nih.govacs.org

A hypothetical SAR study on analogs of this compound might explore the following modifications, with predicted outcomes based on related research:

| Position of Modification | Type of Modification | Rationale/Hypothesized Impact based on Analog Studies | Reference |

|---|---|---|---|

| Indole N1 | Alkylation (e.g., adding methyl, benzyl (B1604629) groups) | Can increase lipophilicity and modulate binding. N-alkylation has been a useful strategy for diversifying bioactive leads. | nih.gov |

| Indole C2 | Addition of aryl or lipophilic groups | In some indole series, substitution at C2 is well-tolerated and can enhance potency by accessing additional binding pockets. | mdpi.com |

| Indole C3 | Replacement of Bromo with other halogens or functional groups | Replacing bromine with chlorine or fluorine could alter halogen bonding potential. Substitution with small alkyl or aryl groups would drastically change steric and electronic properties. | mdpi.comclockss.org |

| Indole C5/C7 | Addition of substituents (e.g., methoxy, chloro) | Can influence orientation in the binding pocket and affect metabolic stability. Para-substitution on related scaffolds has shown to enhance activity. | aablocks.com |

| Carbonitrile C6 | Reduction to amine or hydrolysis to carboxylic acid | Conversion to an amine introduces a basic center capable of forming salt bridges. Conversion to a carboxylic acid introduces a strong hydrogen bond donor/acceptor and a negative charge. |

Rational Design of New Therapeutic Agents Incorporating the Indole Core

Rational drug design involves the deliberate creation of new molecules based on a known biological target's three-dimensional structure or the structure of known active compounds. The indole scaffold is a frequent starting point for such endeavors. rsc.org Design strategies often involve incorporating the indole core and modifying it with various functional groups to optimize interactions with a specific target protein, thereby enhancing potency and selectivity. clockss.org

One prominent approach is fragment-based drug design (FBDD) . In this method, small, low-complexity molecules (fragments) that bind weakly to a target are identified and then grown or linked together to produce a more potent lead compound. An indole-carbonitrile fragment, for example, could be identified as a starting point for developing more complex inhibitors.

Another strategy is structure-based drug design , where computational docking studies predict how a molecule like this compound might fit into the active site of a target enzyme, such as a protein kinase. mdpi.com Researchers can then design analogs that improve this fit by adding or modifying substituents to form specific hydrogen bonds, hydrophobic interactions, or halogen bonds with amino acid residues in the active site. For instance, the bromine atom could be positioned to form a favorable halogen bond, while the carbonitrile could interact with a hydrogen bond donor.

Targeting Diverse Biological Pathways through Indole Modification

The versatility of the indole scaffold allows its derivatives to target a wide array of biological pathways, simply by altering the substitution pattern on the ring system. This chemical tractability is a key reason for its "privileged" status.

Anticancer Pathways: Indole derivatives are well-known for their anticancer properties, which they achieve by targeting multiple pathways.

Tubulin Polymerization: Certain indole compounds inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Protein Kinase Inhibition: Many indole-based molecules are designed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. rsc.orgchim.it The indazole ring, a bioisostere of indole, is a key component in several approved kinase inhibitor drugs. rsc.org

Apoptosis Regulation: Some indole derivatives can directly induce apoptosis (programmed cell death) by targeting proteins like those in the Bcl-2 family.

Antimicrobial Pathways: Indole-based structures have been developed as potent antimicrobial agents. For example, inhibitors based on a 6-bromoindole (B116670) core have been designed to target bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for producing H₂S, which helps bacteria resist oxidative stress. nih.gov Inhibiting this pathway can make bacteria more susceptible to antibiotics.

Antiviral Pathways: The indole scaffold is present in compounds that inhibit viral replication. For instance, derivatives of 6-bromoindole have been investigated as HIV-1 fusion inhibitors, which block the virus from entering host cells. nih.govacs.org

Inhibitor Design and Development Based on the this compound Structure

While specific inhibitors derived directly from this compound are not prominently documented, the key structural motifs of this compound—the C3-bromo group, the indole core, and the C6-carbonitrile—have been successfully incorporated into the design of various potent inhibitors.

Design Based on the 6-Bromoindole Moiety: Research into novel antibacterial agents has utilized 6-bromoindole as a foundational building block. nih.gov For example, selective inhibitors of bacterial cystathionine γ-lyase (bCSE) were developed where a peptide-like chain was attached to the nitrogen atom of the 6-bromoindole core. nih.gov In these designs, the 6-bromoindole unit serves as the primary scaffold that positions other functional groups to interact with the target enzyme.

Design Based on the Indole-Carbonitrile Moiety: The indole-carbonitrile framework has been used to develop inhibitors for various targets. In one study, a series of indole-pyridine carbonitriles were synthesized and evaluated as potential inhibitors of α-glucosidase and α-amylase for the management of diabetes. tandfonline.com The carbonitrile group often plays a key role in binding to the active site of the target enzyme.

The following table summarizes examples of inhibitors whose design incorporates structural features found in this compound.

| Inhibitor Class/Example | Target Enzyme/Pathway | Role of the Indole-Based Scaffold | Reference |

|---|---|---|---|

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) | The 6-bromoindole core serves as the primary scaffold for attaching a peptide-like side chain that interacts with the enzyme. | nih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial Cystathionine γ-Lyase (bCSE) | Similar to NL1, the 6-bromoindole is the foundational structure for this inhibitor. | nih.gov |

| Indole-Pyridine Carbonitriles | α-glucosidase and α-amylase | The indole-carbonitrile moiety is a key part of the pharmacophore designed to inhibit enzymes involved in carbohydrate metabolism. | tandfonline.com |

| 2-Aryl-5-bromo-3-(trifluoroacetyl)indoles | Tubulin Polymerization | SAR studies identified the 3-trifluoroacetyl group and the 5-bromo substituent as important for cytotoxicity and inhibition of tubulin polymerization. | mdpi.com |

These examples underscore the potential of the this compound structure as a template for future inhibitor design. The combination of its specific substituents provides a unique starting point for developing selective and potent modulators of various biological pathways.

Materials Science Research and Applications of 3 Bromo 1h Indole 6 Carbonitrile Derivatives

Development of Organic Electronic Materials

Applications in Organic Semiconductors

There are currently no published studies specifically investigating the use of 3-bromo-1H-indole-6-carbonitrile or its direct derivatives as organic semiconductors. The development of organic semiconductors often relies on molecules with extended π-conjugated systems that facilitate charge transport. While the indole (B1671886) nucleus is a component of some known organic electronic materials, the specific contribution and performance of the this compound structure in a semiconductor device have not been reported. Future research could involve the synthesis of larger, conjugated molecules derived from this starting material and the characterization of their charge mobility and performance in devices like organic field-effect transistors (OFETs).

Potential in Photovoltaic Devices

Similarly, the application of this compound in photovoltaic devices, such as dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs), is not documented in the scientific literature. Indole derivatives have been explored as components of organic dyes for DSSCs, where they can act as electron donors. The specific performance parameters, such as power conversion efficiency, for a device utilizing a dye based on this compound are unknown. Research in this area would require the design and synthesis of suitable dye molecules incorporating this indole core and their subsequent testing in solar cell architectures.

Exploration in Optical Materials

Fluorescence and Luminescence Properties

Detailed studies on the fluorescence and luminescence properties of this compound and its derivatives are not available. While the indole ring itself is known to be fluorescent, the specific emission and absorption characteristics of this substituted indole, including its quantum yield and Stokes shift, have not been reported. Such data would be crucial for assessing its potential in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Aggregation-Induced Emission (AIE) Studies

There is no evidence in the current body of scientific literature to suggest that this compound or its derivatives have been investigated for aggregation-induced emission (AIE) properties. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. Discovering AIE properties in derivatives of this compound would require synthesizing a range of related compounds and studying their photophysical behavior in different solvent systems and in the solid state.

Integration into Polymer Matrices for Advanced Functional Materials

The integration of this compound into polymer matrices to create advanced functional materials is another area that remains to be explored. The compound could potentially be functionalized to act as a monomer for polymerization or as a dopant in a host polymer to impart specific optical or electronic properties. However, there are no published reports on the synthesis of polymers from this specific indole derivative or on the properties of composites containing it.

Comprehensive Analysis of this compound Reveals Data Scarcity

The compound, identified by the CAS Number 1326714-80-0 and the molecular formula C₉H₅BrN₂, is listed by various chemical vendors. However, the specific spectral data, including proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, coupling constants, infrared (IR) absorption bands, Raman shifts, and high-resolution mass spectrometry (HRMS) fragmentation patterns, are not provided in their public-facing documentation.

Searches for synthetic procedures and characterization studies for this compound have similarly not yielded the specific data required to populate a detailed analysis as per the requested outline. While numerous studies on related indole derivatives, including other positional isomers of bromo-indole-carbonitrile and N-substituted analogs, are available, this information cannot be extrapolated to the specific compound due to the high sensitivity of spectroscopic techniques to the precise arrangement of atoms within a molecule.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic and structural characterization of this compound at this time. The generation of such an article would necessitate access to proprietary data from commercial suppliers or the undertaking of new experimental work to characterize the compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) Analysis

Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the 3-bromo-1H-indole-6-carbonitrile molecule (C₉H₅BrN₂) would be expected to produce a distinct molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The molecular ion of this compound has a calculated m/z of approximately 220 and 222. The fragmentation of this ion is guided by the stability of the resulting fragments. Key fragmentation pathways for indole (B1671886) derivatives often involve the cleavage of the indole ring system and the loss of substituents.

Key Fragmentation Pathways:

Loss of Bromine: A primary fragmentation step would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a fragment ion [M-Br]⁺.

Loss of HCN: The indole ring can undergo cleavage, often involving the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) moiety, a common fragmentation for indole-containing structures.

Loss of Cyano Group: The molecule may lose the cyano radical (•CN), leading to a [M-CN]⁺ fragment.

While specific experimental mass spectrometry data for this compound is not widely published, the analysis of related compounds, such as 5-bromo-6-fluoro-1H-indole-3-carbonitrile, shows analogous fragmentation, including the loss of the bromine atom. General principles of mass spectrometry suggest that the most stable fragments will be most abundant. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Chemical Formula of Fragment | Predicted m/z |

| Molecular Ion [M]⁺ | [C₉H₅⁷⁹BrN₂]⁺ | ~220 |

| Molecular Ion [M+2]⁺ | [C₉H₅⁸¹BrN₂]⁺ | ~222 |

| Loss of Bromine radical | [C₉H₅N₂]⁺ | ~141 |

| Loss of HCN | [C₈H₄BrN]⁺ | ~193 / 195 |

| Loss of Cyano radical | [C₈H₅BrN]⁺ | ~194 / 196 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, data from closely related indole derivatives allow for a reliable prediction of its crystallographic properties. For instance, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals a monoclinic crystal system. nih.gov It is anticipated that this compound would also crystallize in a common system like monoclinic or orthorhombic.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-8 |

| b (Å) | ~11-30 |

| c (Å) | ~11-12 |

| β (°) | ~95-108 |

| Z (molecules/unit cell) | 4 |

These values are estimations based on data from similar bromo-indole structures. nih.govresearchgate.net Experimental determination is required for confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element within the sample. For this compound (C₉H₅BrN₂), the theoretical elemental composition can be calculated based on its atomic weights. Experimental results from a properly purified sample are expected to align closely with these theoretical values, typically within a ±0.4% margin, to confirm its purity and elemental makeup.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

| Carbon | C | 12.01 | 9 | 108.09 | 48.89% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.28% |

| Bromine | Br | 79.90 | 1 | 79.90 | 36.15% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.68% |

| Total | 221.06 | 100.00% |

The confirmation of these percentages through experimental analysis provides strong evidence for the successful synthesis and purity of the target compound. mdpi.com

Computational and Theoretical Investigations of 3 Bromo 1h Indole 6 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-bromo-1H-indole-6-carbonitrile, DFT calculations would provide a foundational understanding of its geometric and energetic properties.

Optimization of Molecular Geometry

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles of the molecule. For this compound, the geometry would be optimized, likely using a common functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules. nih.gov

The resulting optimized structure would feature a planar indole (B1671886) ring system, a consequence of the sp2 hybridization of the carbon and nitrogen atoms. The bromine atom at position 3 and the nitrile group at position 6 are key substituents that influence the electronic distribution and geometry of the indole scaffold. The expected bond lengths and angles would be in line with those observed for other substituted indoles, with minor deviations due to the specific electronic effects of the bromo and cyano groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.37 Å |

| C3-Br | ~1.89 Å | |

| C5-C6 | ~1.40 Å | |

| C6-CN | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C2-C3-Br | ~126° |

| C5-C6-C7 | ~120° | |

| C5-C6-CN | ~121° | |

| Dihedral Angle | N1-C2-C3-Br | ~180° |

Note: The values in this table are illustrative and based on typical bond lengths and angles in similar structures. Actual calculated values would require specific DFT computations.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole ring (around 3400-3500 cm⁻¹), the C≡N stretch of the nitrile group (a sharp, intense band around 2230 cm⁻¹), and various C-H and C-C stretching and bending modes within the aromatic system. The C-Br stretching frequency would appear in the lower frequency region of the spectrum. Comparing these calculated frequencies with experimental spectroscopic data, if available, is a crucial step in validating the computational model.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | 3450 |

| C≡N Stretch | Nitrile | 2230 |

| Aromatic C-H Stretch | Aryl C-H | 3100-3000 |

| Aromatic C=C Stretch | Indole Ring | 1600-1450 |

| C-Br Stretch | Bromo | 650 |

Note: These are predicted frequencies and may vary based on the computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, particularly on the pyrrole (B145914) moiety. The electron density of the HOMO would indicate the most probable sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO, on the other hand, represents the ability of a molecule to accept electrons. The LUMO of this compound is anticipated to be distributed over the benzene (B151609) ring and the electron-withdrawing nitrile group. The locations with the highest LUMO density are the most likely sites for nucleophilic attack. The presence of the electronegative bromine atom at the 3-position would also influence the distribution of the LUMO.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These energy values are illustrative and depend on the level of theory and basis set employed in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red) around the nitrogen atom of the nitrile group and the nitrogen atom of the indole ring, indicating these are the most electron-rich and nucleophilic sites. Regions of positive potential (typically colored in shades of blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), highlighting its acidic character and potential for hydrogen bonding. The bromine atom would exhibit a region of slightly positive potential on its outermost surface (the σ-hole), which can participate in halogen bonding. This detailed charge distribution map provides a comprehensive picture of the molecule's reactivity and potential for non-covalent interactions. nih.gov

Non-Linear Optical (NLO) Properties Prediction

There are currently no available studies that predict or detail the non-linear optical (NLO) properties of this compound. Theoretical investigations into the NLO properties of organic molecules, including indole derivatives, typically involve computational methods to determine parameters such as the first-order hyperpolarizability (β). These studies often correlate the molecular structure, including the nature and position of electron-donating and electron-withdrawing groups, with the potential for NLO activity. arxiv.orgrsc.orgresearchgate.netrsc.org However, no such analysis has been published for this compound.

Quantum Mechanical Calculations and Electronic Parameters

Similarly, there is a lack of published research on the quantum mechanical calculations and electronic parameters of this compound. Such studies for other indole derivatives often employ Density Functional Theory (DFT) to calculate key electronic parameters. rsc.orgrsc.orgmdpi.commdpi.com These parameters typically include:

Highest Occupied Molecular Orbital (HOMO) energy: Indicates the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the electron-accepting ability of a molecule.

HOMO-LUMO gap: A crucial indicator of molecular reactivity and stability. bohrium.com

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Without dedicated computational studies for this compound, specific values for these electronic parameters remain undetermined. While general principles of physical organic chemistry would suggest that the bromo and cyano substituents would influence the electronic distribution within the indole scaffold, precise quantitative data from quantum mechanical calculations are not present in the current body of scientific literature.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions and generate significant chemical waste. bridgew.edu Consequently, a major focus of future research is the development of green and sustainable synthetic routes for compounds like 3-bromo-1H-indole-6-carbonitrile.

Modern synthetic chemistry is increasingly emphasizing the use of environmentally benign reagents and conditions. researchgate.net For the synthesis of bromoindoles, this includes exploring alternatives to conventional brominating agents. Electrochemical methods, for instance, offer a sustainable approach by obviating the need for chemical oxidants. dntb.gov.ua The use of inexpensive and readily available materials like graphite (B72142) for electrodes further enhances the green credentials of such methods. dntb.gov.ua Another avenue is the use of N-bromosuccinimide (NBS) under photochemical or catalytic conditions, which can offer milder reaction pathways. researchgate.net

The principles of green chemistry also advocate for minimizing energy consumption and using renewable feedstocks. bridgew.edu Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times, thereby reducing energy usage. tandfonline.comresearchgate.net The application of microwave irradiation to the synthesis and derivatization of indole-6-carbonitriles is a promising area for future exploration. tandfonline.com Furthermore, the use of greener solvents, such as water or bio-based solvents like ethanol, is a key aspect of sustainable synthesis. researchgate.netrsc.org Research into one-pot, multi-component reactions in aqueous media is particularly relevant for the efficient and environmentally friendly production of functionalized indoles. rsc.orgderpharmachemica.com

Future efforts will likely focus on integrating these green principles into the multi-step synthesis of this compound, from the initial construction of the indole ring to the introduction of the bromo and cyano functionalities.

Exploration of Novel Derivatization and Functionalization Strategies

The bromine atom and the carbonitrile group on the this compound ring are key handles for introducing further molecular diversity. Future research will undoubtedly focus on exploring novel strategies to derivatize and functionalize this scaffold.

The bromine atom at the C3 position is susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted indoles. researchgate.net The development of more efficient and versatile catalysts, including those based on palladium and copper, will continue to be a significant area of research. researchgate.net

The carbonitrile group at the C6 position offers another site for chemical manipulation. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These functional group interconversions open up possibilities for creating new derivatives with potentially different biological activities and physicochemical properties.

Furthermore, direct C-H functionalization of the indole ring is a rapidly developing field that offers a more atom-economical approach to derivatization. nih.gov While the existing bromo and cyano groups will influence the regioselectivity of such reactions, exploring catalysts and conditions that enable the selective functionalization of other positions on the indole ring of this compound will be a key research direction. organic-chemistry.org This could lead to the synthesis of novel polysubstituted indoles that are not easily accessible through traditional methods.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The versatile structure of this compound makes it a promising candidate for applications at the interface of chemistry, biology, and materials science.

Biological and Medicinal Chemistry: Indole derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.goviucr.org Future research will involve the synthesis of libraries of compounds derived from this compound and screening them for various biological targets. For instance, indole-based compounds have been investigated as inhibitors of enzymes like tubulin and as modulators of various signaling pathways involved in disease. nih.gov The specific substitution pattern of this compound may confer unique pharmacological profiles, which warrants thorough investigation.

Materials Science: The indole moiety is also being explored for its potential in materials science. The planar structure and electronic properties of indole derivatives make them suitable for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo and cyano substituents on this compound can be used to tune the electronic and photophysical properties of such materials. Future work could involve the synthesis of polymers and dendrimers incorporating this indole derivative and the characterization of their material properties.

The convergence of these disciplines will be crucial for unlocking the full potential of this compound and its derivatives.

Advanced Computational Modeling and Predictive Analytics for Structure-Function Relationships

In recent years, computational modeling and predictive analytics have become indispensable tools in chemical research. For this compound, these approaches can accelerate the discovery and optimization of new applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.org For derivatives of this compound, QSAR models can be developed to predict their activity against specific biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.net These models can help in prioritizing the synthesis of the most promising compounds, thereby saving time and resources.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of a ligand to a biological macromolecule. For this compound and its derivatives, docking studies can provide insights into their interactions with target proteins, helping to rationalize their biological activity and guide the design of more potent analogs. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time.

Predictive Analytics and Machine Learning: With the increasing amount of data being generated in chemical and biological research, machine learning algorithms are being employed to identify complex patterns and make predictions. mdpi.com These approaches can be used to predict a wide range of properties for new derivatives of this compound, including their solubility, toxicity, and metabolic stability, in addition to their biological activity.

The integration of these computational methods into the research workflow will be essential for the efficient exploration of the chemical space around this compound and for the rational design of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromine at the 3-position of 1H-indole-6-carbonitrile?

- Methodological Answer : Bromination typically employs electrophilic substitution using reagents like in polar aprotic solvents (e.g., DMF or DCM). Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize di-substitution. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Structural validation requires to confirm bromine’s regioselectivity at the 3-position, supported by .

Q. How should 3-bromo-1H-indole-6-carbonitrile be purified to achieve >95% purity for biological testing?

- Methodological Answer : Recrystallization from ethanol/water mixtures or toluene is preferred for bulk purification. For trace impurities (e.g., unreacted precursors), flash chromatography with gradient elution (1–5% methanol in DCM) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is effective. Purity assessment via at 254 nm and ensures compliance with bioassay standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of , , and is essential. identifies aromatic protons and nitrile/bromine electronic effects. confirms the nitrile group (C≡N stretch at ~2200–2250 cm). (if single crystals are obtainable) provides definitive structural proof, with refinement via SHELXL .

Advanced Research Questions

Q. How can SHELX software resolve challenges in refining the crystal structure of this compound?

- Methodological Answer : SHELXL (in SHELX suite) refines disordered bromine atoms or thermal motion artifacts. Key steps:

- Use

HKLF 4format for intensity data. - Apply restraints for anisotropic displacement parameters (ADPs) using

SIMUandDELUcommands. - Validate hydrogen bonding via

HTABwith O–H⋯O/N interactions. For twinned crystals,TWINandBASFcommands improve R-factors. Example: A similar compound (6-bromo-1H-indole-3-carboxylic acid) achieved using these methods .

Q. What intermolecular forces dominate the solid-state packing of this compound, and how do they impact solubility?

- Methodological Answer : X-ray studies of analogous brominated indoles reveal π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Br⋯N ≈ 3.3 Å). Hydrogen bonds (N–H⋯O/N) form dimeric motifs, reducing solubility in non-polar solvents. Computational modeling (e.g., Mercury Software) visualizes these interactions. Solubility enhancement requires co-solvents (DMSO:water mixtures) or derivatization (e.g., PEGylation) .

Q. How should researchers address contradictions between theoretical and experimental chemical shifts for this compound?

- Methodological Answer :

Verify synthetic route : Confirm no side products via or .

Computational validation : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p)) to simulate shifts.

Paramagnetic effects : Bromine’s electronegativity may deshield adjacent protons. Compare with literature analogs (e.g., 6-fluoro-1H-indole-3-carbonitrile) .

Dynamic effects : Consider tautomerism or solvent-induced shifts via variable-temperature NMR .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes coupling with aryl boronic acids. Key factors:

- Catalyst system : Pd(PPh) or PdCl(dppf) in THF/EtOH.

- Base optimization : KCO or CsCO for deprotonation.

- Steric effects : The 6-cyano group directs coupling to the 3-position. Monitor reaction progress via to detect biphenyl intermediates .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies between mass spectrometry (MS) and elemental analysis (EA) data for this compound?

- Methodological Answer :

- MS artifacts : Check for adducts (e.g., Na/K) in ESI-MS. Use high-resolution instruments (Q-TOF) to distinguish isotopic patterns ().

- EA calibration : Ensure combustion analysis accounts for bromine’s high molecular weight. Theoretical %C: 44.12, %H: 2.47, %N: 11.48. Deviations >0.3% indicate impurities .

Safety & Handling

Q. What safety protocols are critical when handling this compound in a laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill management : Neutralize with activated carbon; avoid water (risk of HCN release).

- Storage : Inert atmosphere (N) at 2–8°C, away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.